4,6-Diamino-5-(formylamino)pyrimidine hydrochloride

Description

Molecular Architecture and Functional Group Analysis

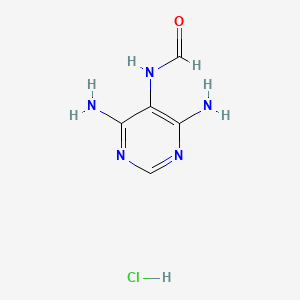

The molecular formula of 4,6-diamino-5-(formylamino)pyrimidine hydrochloride is C₅H₈ClN₆O , derived from the parent pyrimidine ring system substituted at positions 4, 5, and 6. The core pyrimidine ring consists of a six-membered aromatic structure with two nitrogen atoms at positions 1 and 3. Functional groups include:

- Amino groups (-NH₂) at positions 4 and 6, which confer nucleophilic reactivity and hydrogen-bonding capacity.

- A formylamino group (-NHCHO) at position 5, introducing a planar amide moiety that participates in resonance stabilization.

- A hydrochloride counterion , which ionicly associates with the protonated pyrimidine nitrogen, enhancing solubility in polar solvents.

The SMILES notation (C1=NC(=C(C(=N1)N)NC=O)N.Cl) clarifies connectivity: the pyrimidine ring (N1–C2–N3–C4–C5–C6) bears amino groups at C4 and C6, a formylamino group at C5, and a chloride ion associated with N1. Computational studies using PubChem’s Cactvs toolkit reveal three hydrogen-bond donors (two -NH₂ and one -NHCHO) and five acceptors (pyrimidine N, carbonyl O, and three -NH groups), facilitating intermolecular interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 189.62 g/mol | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 5 | |

| XLogP3-AA (lipophilicity) | -1.3 (base form) |

The formylamino group’s orientation relative to the pyrimidine ring was investigated via infrared (IR) and Raman spectroscopy . Vibrational bands at 1,660 cm⁻¹ (C=O stretch) and 1,545 cm⁻¹ (N-H bend) confirm the presence of the amide functional group, while amino group N-H stretches appear at 3,350–3,200 cm⁻¹ . These findings align with studies of structurally related formamidopyrimidines, such as Fapy-adenine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H8ClN5O |

|---|---|

Molecular Weight |

189.60 g/mol |

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide;hydrochloride |

InChI |

InChI=1S/C5H7N5O.ClH/c6-4-3(10-2-11)5(7)9-1-8-4;/h1-2H,(H,10,11)(H4,6,7,8,9);1H |

InChI Key |

FQEINBOKAZTOTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent in the presence of an amide to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce N-(4,6-Diaminopyrimidin-5-yl)formamide .

Industrial Production Methods

Industrial production methods for N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized pyrimidine derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Monoclonal Antibodies Development

Recent studies have focused on developing monoclonal antibodies specific for 4,6-diamino-5-(formylamino)pyrimidine. These antibodies can detect this compound in biological tissues, providing insights into oxidative DNA damage caused by free radicals. Such detection methods are crucial for understanding cancer risk and environmental damage .

Antioxidant Research

The compound has been implicated in research regarding oxidative stress and DNA damage repair mechanisms. It is formed during oxidative reactions of DNA bases, particularly adenine, leading to the formation of potentially mutagenic products. The study of this compound's role in DNA repair pathways may provide insights into cancer prevention strategies .

Pharmaceutical Development

Pyrimidine derivatives, including 4,6-diamino-5-(formylamino)pyrimidine hydrochloride, have shown promising anti-proliferative activities against various cancer cell lines. For instance, compounds derived from this structure are being explored as potential inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is significant in non-small cell lung cancer (NSCLC) treatment .

Case Study 1: Cancer Cell Line Inhibition

A study evaluated the anti-proliferative effects of pyrimidine derivatives on NSCLC cell lines with different EGFR mutations. The findings indicated that derivatives of 4,6-diamino-5-(formylamino)pyrimidine demonstrated significant inhibitory activity against these cancer cells, suggesting potential therapeutic applications .

Case Study 2: DNA Damage Assessment

In another investigation, the presence of 4,6-diamino-5-(formylamino)pyrimidine was correlated with oxidative DNA damage in human tissues. The study utilized monoclonal antibodies to quantify levels of this compound and its relation to cancerous changes in tissues, highlighting its role as a biomarker for oxidative stress and cancer risk assessment .

Table 1: Summary of Applications

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Mechanism of Action

The mechanism by which N-(4,6-Diaminopyrimidin-5-yl)formamide hydrochloride exerts its effects involves its interaction with DNA. As an oxidized DNA base, it can form pairs with canonical nucleic acid bases, leading to DNA damage and mutations. This interaction is particularly significant in the context of oxidative stress and neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Analogues in Enzyme Binding

Antimycin A and UK-2A Analogs

Antimycin A, a mitochondrial cytochrome b-c1 inhibitor, binds via its 3-formylamino salicylamide group to residues like D229 and K228 in the Qi site, forming a hydrogen bond network critical for activity . In contrast, UK-2A analogs with a 4-methoxy picolinamide head group exhibit altered binding modes. For example:

- Compound 1 (replacement of 4-methoxy with formylamino on picolinamide) retains strong activity even in K228M mutants, suggesting the pyridyl nitrogen sterically hinders formylamino interactions with K228 .

- Compound 2 (salicylamide head group, similar to antimycin A) shows reduced activity in K228M mutants, confirming reliance on K228 interactions .

Key Insight: The position and steric environment of the formylamino group dictate binding specificity. Pyrimidine-based compounds like 4,6-diamino-5-(formylamino)pyrimidine may exhibit similar adaptability depending on substituent placement.

Pyrazole and Pyrimidine Derivatives

Pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) demonstrate substituent-dependent activity, where electron-withdrawing groups enhance stability and binding . Similarly, pyrimidine derivatives like Ethyl 5-(Formylamino)-1H-pyrazole-4-carboxylate (Impurity E in pharmaceutical analysis) highlight the importance of formylamino groups in metabolic pathways and impurity profiling .

Pharmaceutical and Industrial Relevance

Formylamino derivatives are critical in drug development:

- Alosetron Hydrochloride (a serotonin antagonist) and Ethyl 5-(Formylamino)-1H-pyrazole-4-carboxylate (pharmaceutical impurity) highlight regulatory requirements for purity and activity profiling .

- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9) serves as a reference standard, emphasizing the need for rigorous safety assessments in analogs .

Biological Activity

4,6-Diamino-5-(formylamino)pyrimidine hydrochloride, commonly referred to as FAPY-A, is a compound with notable biological activity primarily linked to its interaction with DNA. This article explores its biological properties, mechanisms of action, and potential applications in research and therapeutics.

Chemical Structure and Properties

FAPY-A is a pyrimidine derivative characterized by its amino and formyl functional groups. Its structure allows it to participate in various biochemical reactions, particularly those involving nucleic acids.

FAPY-A is known for its ability to bind to damaged DNA, which positions it as a significant player in the study of mutagenesis and DNA repair mechanisms. This binding is primarily due to the formation of FAPY lesions in DNA bases, which can lead to mutations if not repaired effectively. The compound is formed through oxidative stress conditions where oxygen free radicals cause single-electron oxidation of DNA bases .

1. DNA Binding and Mutagenicity

FAPY-A has been shown to interact with DNA, leading to the formation of lesions that are mutagenic in nature. Specifically, studies indicate that FAPY derivatives can result in transversions (A → C and G → T) during DNA replication . The presence of these lesions correlates with early stages of carcinogenesis, making FAPY-A a potential biomarker for cancer risk assessment .

2. Antifolate Activity

Research has also explored the antifolate properties of compounds related to FAPY-A. For instance, derivatives have been synthesized that inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for nucleotide synthesis. These compounds demonstrated varying degrees of inhibitory activity, indicating their potential as therapeutic agents against cancer .

3. Immunological Applications

Monoclonal antibodies specific for FAPY-A have been developed, enhancing detection methods for DNA damage in biological samples. These antibodies can be utilized in immunoassays such as ELISA and immunohistochemistry, providing insights into the extent of DNA damage in tissues .

Case Studies

Several studies highlight the biological implications of FAPY-A:

- Study on Mutagenicity : A study demonstrated that exposure to oxidative stress led to increased levels of FAPY-A lesions in cellular DNA, which subsequently resulted in higher mutation rates during replication processes .

- Antifolate Development : Research focused on synthesizing 2,4-diamino-5-substituted pyrimidines showed that certain derivatives exhibited significant inhibition of DHFR and TS activity, suggesting their potential use as chemotherapeutic agents .

Data Table: Biological Activities and Observations

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4,6-diamino-5-(formylamino)pyrimidine hydrochloride, and how are critical intermediates purified?

Synthesis typically involves formamidine hydrochloride as a cyclizing agent in multi-step reactions. For example, related pyrimidine derivatives are synthesized via cyclization of malonic esters with formamidine hydrochloride under reflux conditions (e.g., 80°C in ethanol for 6 hours). Critical intermediates, such as 4,6-diamino-5-nitrosopyrimidine, are purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to remove impurities like ethyl 5-(formylamino)pyrazole-4-carboxylate. Yield optimization requires strict stoichiometric control and anhydrous conditions .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are method parameters validated?

Characterization employs:

- NMR spectroscopy : ¹H/¹³C and 2D-COSY for structural confirmation (e.g., formylamino proton resonance at δ 8.2 ppm).

- HPLC : C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (retention time ~8.5 min).

- High-resolution mass spectrometry (HRMS) : ESI+ mode, m/z calculated for C₅H₈N₅O [M+H]⁺: 154.0722. Method validation follows ICH guidelines, ensuring linearity (R² >0.995), limit of detection (LOD: 0.1 μg/mL), and precision (%RSD <2.0). Impurity profiling uses spiked reference standards for identification .

Advanced Research Questions

Q. What experimental evidence supports the role of 4,6-diamino-5-(formylamino)pyrimidine (FAPy-adenine) as an oxidative DNA damage biomarker in Alzheimer's disease models?

LC-MS/MS quantification in post-mortem Alzheimer’s brain tissues shows 2-3 fold higher FAPy-adenine levels compared to controls (p<0.01, n=15). In vitro, FAPy-adenine forms stable mispairs with thymidine (ΔG = -5.2 kcal/mol) under oxidative conditions, verified by FRET-based duplex stability assays. Transgenic mouse models (APP/PS1) exhibit cortical FAPy-adenine accumulation correlating with Aβ plaque density (r=0.78), suppressed by antioxidant treatment (N-acetylcysteine, 100 mg/kg/day) .

Q. How can researchers resolve discrepancies in reported stability data for this compound under physiological pH conditions?

Contradictory stability profiles (e.g., 90% intact at pH 7.4/37°C for 24h vs. 60% degradation) may arise from buffer composition differences. Systematic studies show carbonate ions accelerate degradation (t½ = 8h in phosphate buffer vs. 18h in HEPES). Stabilization strategies include lyophilization with trehalose (1:3 w/w) and argon-atmosphere storage at -20°C. Degradation products are monitored via UPLC-PDA with principal component analysis .

Q. What methodologies enable site-specific isotopic labeling (e.g., ¹⁵N) in this compound for mechanistic depurination studies?

¹⁵N labeling at the formylamino group is achieved via nitrosation of 4,6-diaminopyrimidine using Na¹⁵NO₂ in acetic acid, followed by reductive formylation (Pd/C, HCO₂H). Isotopic purity (>98%) is confirmed by ¹⁵N NMR (δ = -320 ppm vs. NH₃). Labeled compounds enable tracking of N-glycosidic bond cleavage via tandem MS (MRM transition m/z 154→137) in depurination kinetics studies .

Q. What technical challenges arise when quantifying 4,6-diamino-5-(formylamino)pyrimidine-DNA adducts in human serum, and how are extraction efficiencies improved?

Challenges include adduct instability during protein precipitation (30% loss with acetonitrile). Solid-phase extraction using phenylboronic acid affinity columns increases recovery to 85±5% (vs. 50% with C18). Quantification via UPLC-MS/MS (LOQ: 0.1 fmol/μg DNA) requires isotope-dilution with ¹³C₅-FAPy-adenine as an internal standard. Matrix effects are minimized using post-column infusion of 0.1% formic acid in methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.